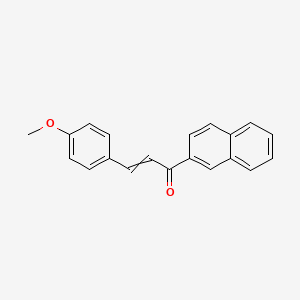![molecular formula C21H30O B14092369 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol, also known as o-farnesylphenol, is an organic compound with the molecular formula C21H30O. This compound is characterized by a phenol group attached to a farnesyl chain, which is a type of polyprenyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol typically involves the coupling of a farnesyl group with a phenol group. One common method involves the use of a Grignard reagent, where the farnesyl bromide reacts with phenol in the presence of a catalyst such as lithium copper chloride (Li2CuCl4). The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic coupling reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the farnesyl chain can interact with lipid membranes. These interactions can influence cellular signaling pathways, enzyme activities, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesol: A related compound with a similar farnesyl chain but lacking the phenol group.
Geraniol: Another related compound with a similar structure but different functional groups.
Quinones: Compounds formed by the oxidation of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol.
Uniqueness
This compound is unique due to its combination of a phenol group and a farnesyl chain. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C21H30O |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol |
InChI |
InChI=1S/C21H30O/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-20-13-5-6-14-21(20)22/h5-6,9,11,13-15,22H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ |
InChI-Schlüssel |
SLHNPDOXSIPPRE-CFBAGHHKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14092310.png)
![1-(3-Fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092313.png)
![4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline](/img/structure/B14092324.png)
![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B14092339.png)
![8-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092351.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092375.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)
![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
